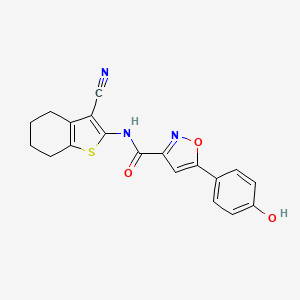![molecular formula C18H21N5O2 B6131872 N-{[1-(3-isoxazolylmethyl)-3-piperidinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6131872.png)
N-{[1-(3-isoxazolylmethyl)-3-piperidinyl]methyl}-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(3-isoxazolylmethyl)-3-piperidinyl]methyl}-1H-indazole-3-carboxamide, commonly known as IND-3, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. IND-3 belongs to the class of indazole-based compounds and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of IND-3 is not fully understood. However, it has been suggested that IND-3 may exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. IND-3 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
IND-3 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. IND-3 has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, IND-3 has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using IND-3 in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and properties. This makes it a useful tool for studying the pharmacological effects of indazole-based compounds. However, one limitation of using IND-3 in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on IND-3. One area of interest is the development of new synthetic methods for producing IND-3 and related compounds. Another area of interest is the investigation of the pharmacological effects of IND-3 in different disease models, including neurological disorders and cancer. Finally, there is a need for further studies on the safety and toxicity of IND-3, as well as its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of IND-3 involves a multi-step process, starting with the reaction of 3-(isoxazol-3-yl)benzaldehyde with piperidine in the presence of a base to form an intermediate. The intermediate is then reacted with 1H-indazole-3-carboxylic acid in the presence of a coupling agent to obtain the final product, IND-3.
Aplicaciones Científicas De Investigación
IND-3 has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. IND-3 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
N-[[1-(1,2-oxazol-3-ylmethyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-18(17-15-5-1-2-6-16(15)20-21-17)19-10-13-4-3-8-23(11-13)12-14-7-9-25-22-14/h1-2,5-7,9,13H,3-4,8,10-12H2,(H,19,24)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNFKUAAMOFLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NOC=C2)CNC(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(1,3-benzothiazol-2-ylthio)methyl]-N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-furohydrazide](/img/structure/B6131795.png)

![3-chloro-5-(2-furyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131814.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-1-methyl-N-(tetrahydro-2-furanylmethyl)cyclopropanecarboxamide](/img/structure/B6131819.png)

![1-[2-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6131834.png)
![5-[(4-iodobenzoyl)amino]isophthalic acid](/img/structure/B6131838.png)

![ethyl 5-{[({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B6131841.png)

![1-(3-chlorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6131865.png)

![ethyl 4-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6131885.png)
![4-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride](/img/structure/B6131887.png)
